3-Chloro-3'-nitrobenzophenone
Overview
Description
3-Chloro-3'-nitrobenzophenone is a useful research compound. Its molecular formula is C13H8ClNO3 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Material Synthesis One application area involves the use of 3-Chloro-3'-nitrobenzophenone derivatives in catalysis and material synthesis. For instance, compounds similar to this compound have been utilized in the synthesis of highly active cobalt (II) and iron (II) phthalocyanine catalysts for the aerobic oxidation of phenolic compounds. These catalysts have shown significant activity in the oxidation of nitrophenols, demonstrating the potential of this compound derivatives in enhancing catalytic efficiency in various chemical reactions (Saka, Gülbınar Sarkı, & Kantekin, 2015).
Environmental Chemistry and Pollutant Degradation Furthermore, derivatives of this compound have been implicated in the study of environmental chemistry, particularly in the degradation of pollutants. The compound's analogs play a role in processes aimed at mitigating environmental contamination through the biodegradation of nitroaromatic compounds. These studies highlight the microbial, biochemical, and genetic aspects of nitroaromatic compound biodegradation, providing insights into new metabolic pathways and the potential for bioremediation solutions (Ye, Singh, & Ward, 2004).
Material Properties and Performance Research has also focused on the properties and performance of materials derived from or incorporating this compound. For example, studies on polymers derived from dichloro-4'-phenoxybenzophenone, a related compound, have investigated the effects of polymerization methods and molecular weight on the electrical and mechanical properties of poly(p-phenylene) derivatives. Such research is vital for the development of high-performance materials for use in applications like fuel cells, highlighting the importance of molecular design and synthesis techniques (Tonozuka, Yoshida, Kaneko, Takeoka, & Rikukawa, 2011).
Mechanism of Action
Target of Action
3-Chloro-3’-nitrobenzophenone is a novel organic compound Similar compounds are often used in the development of various industrial applications, including the growth of large size good quality crystals .
Mode of Action
The electrochemical behavior of a similar compound, 4-chloro-3-nitrobenzophenone, has been studied . This study involved various techniques such as d.c. polarography, a.c. polarography, cyclic voltammetry, chronoamperometry, and chronopotentiometry . The reduction process of the nitro group was found to be irreversible and involved four electrons .
Action Environment
The action of 3-Chloro-3’-nitrobenzophenone can be influenced by various environmental factors. For instance, the method of crystal growth can affect the properties of the resulting crystals . Crystals grown using the Sankaranarayanan-Ramasamy (SR) method were found to have fewer defects and better optical transparency compared to those grown using the conventional slow evaporation solution technique (SEST) .
Properties
IUPAC Name |
(3-chlorophenyl)-(3-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEBFYZMMWAODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641506 | |
Record name | (3-Chlorophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494203-12-2 | |
Record name | (3-Chlorophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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